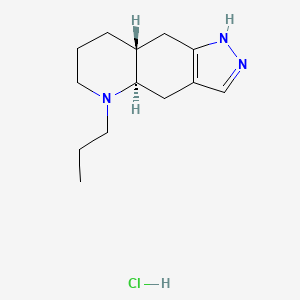

Quinpirole hydrochloride

Description

Propriétés

IUPAC Name |

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHVRVJTYPKTHX-HTMVYDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045519 | |

| Record name | Quinpirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85798-08-9 | |

| Record name | (-)-Quinpirole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85798-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinpirole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINPIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6I2W5V2K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pharmacokinetics and pharmacodynamics of quinpirole hydrochloride

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Quinpirole (B1680403) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinpirole hydrochloride is a psychoactive compound extensively utilized in scientific research as a selective agonist for the D2 and D3 dopamine (B1211576) receptors.[1] As a high-affinity D2/D3 agonist, it serves as a critical tool for investigating dopaminergic system functions, with applications in studying conditions like Parkinson's disease and schizophrenia.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of quinpirole, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development.

Pharmacokinetics (PK)

The study of pharmacokinetics—what the body does to a drug—is crucial for determining dosing regimens and understanding a compound's therapeutic window. This section details the absorption, distribution, metabolism, and excretion (ADME) of quinpirole across various preclinical species.

Absorption, Distribution, and Excretion

Quinpirole is readily absorbed following oral administration in several species, with peak plasma concentrations observed rapidly in rodents.[5] Excretion occurs predominantly through the urine.[5]

Table 1: Pharmacokinetic Parameters of Quinpirole in Preclinical Species

| Parameter | Species | Dose & Route | Value | Source |

|---|---|---|---|---|

| Tmax (Peak Plasma Time) | Rodents | 2 mg/kg, Oral | 0.25 hours | [5] |

| Monkeys | 2 mg/kg, Oral | 2 hours | [5] | |

| Urinary Excretion | Rats, Mice, Monkeys | 2 mg/kg, Oral | 75-96% of dose recovered in 72h | [5] |

| | Dogs | 0.2 mg/kg, IV | 75-96% of dose recovered in 72h |[5] |

Metabolism

Quinpirole undergoes significant biotransformation, with the extent and nature of metabolites varying considerably across species. The majority of the administered dose is metabolized, with rats and mice showing a higher percentage of unchanged drug in urine compared to monkeys and dogs.[5]

Table 2: Metabolism of Quinpirole Across Species

| Species | % Unchanged Drug in Urine | Major Metabolic Pathways | Source |

|---|---|---|---|

| Rat | 57% | N-dealkylation, lactam formation, ω and ω-1 hydroxylation of the piperidine (B6355638) ring. | [5] |

| Mouse | 40% | N-dealkylation, lactam formation, ω and ω-1 hydroxylation of the piperidine ring. | [5] |

| Dog | 13% | Hydroxylation of a methylene (B1212753) carbon adjacent to the pyrazole (B372694) nucleus, followed by O-glucuronidation. | [5] |

| Monkey | 3% | N-dealkylation, lactam formation, ω and ω-1 hydroxylation of the piperidine ring; N-glucuronide conjugation. |[5] |

Experimental Protocols: Pharmacokinetics

Protocol 1: In Vivo Disposition and Metabolism Study

This protocol outlines the methodology used to determine the metabolic fate of quinpirole in preclinical models.[5]

-

Test Compound: ¹⁴C-labeled quinpirole is used to enable tracking of the drug and its metabolites.

-

Animal Models and Dosing:

-

Sample Collection:

-

Sample Analysis:

-

Plasma and urine samples are analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify unchanged quinpirole and its various metabolites.[5]

-

Radioactivity is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Pharmacokinetic parameters such as Tmax and percentage of dose excreted are calculated from the concentration-time data.

-

The percentage of radioactivity in urine corresponding to the unchanged drug and each metabolite is determined to elucidate the primary biotransformation pathways.[5]

-

Pharmacodynamics (PD)

Pharmacodynamics explores the biochemical and physiological effects of drugs on the body. Quinpirole's effects are primarily mediated through its interaction with D2-like dopamine receptors.

Receptor Binding Affinity

Quinpirole is a selective agonist for the D2-like family of dopamine receptors, with the highest affinity for the D2 receptor subtype, followed by D3 and D4.[6][7] It exhibits substantially lower affinity for the D1 receptor.[6][7] Studies using [³H]quinpirole have shown it selectively binds to the high-affinity state of D2 receptors.[8]

Table 3: Receptor Binding Profile of Quinpirole

| Receptor Subtype | Binding Affinity (Ki, nM) | Source |

|---|---|---|

| Dopamine D1 | 1900 | [6][7] |

| Dopamine D2 | 4.8 | [6][7] |

| Dopamine D3 | ~24 | [6][7] |

Table 4: [³H]Quinpirole Binding Affinities for High and Low Affinity States

| Receptor | Affinity State | Binding Affinity (nM) | % of Receptors in State | Source |

|---|---|---|---|---|

| Cloned Human D2A | High | ~4 | 26% | [8] |

| Rat Striatal D2 | High | ~4 | 70% | [8] |

| Cloned Human D3 | High | 0.6 | 36% | [8] |

| | Low | 7.3 | 64% |[8] |

Signaling Pathways

As a D2/D3 agonist, quinpirole primarily signals through the Gi family of G proteins, which are inhibitory. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] Additionally, quinpirole has been shown to modulate other signaling cascades, including the Akt/GSK3-β and CREB pathways, which are implicated in neuroprotection and neuroinflammation.[10][11]

References

- 1. Quinpirole - Wikipedia [en.wikipedia.org]

- 2. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. apexbt.com [apexbt.com]

- 5. Disposition and biotransformation of quinpirole, a new D-2 dopamine agonist antihypertensive agent, in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. (-)-Quinpirole hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]

- 8. Characterization of [3H]quinpirole binding to human dopamine D2A and D3 receptors: effects of ions and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Quinpirole Hydrochloride in Solution

This technical guide provides comprehensive information on the solubility and stability of quinpirole (B1680403) hydrochloride, a selective D2-like dopamine (B1211576) receptor agonist.[1] It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide summarizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key biological and experimental processes.

Solubility Data

The solubility of quinpirole hydrochloride has been determined in several common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available quantitative solubility data. It is often recommended to use sonication to aid in dissolution.[2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| Water | 100 | 390.95 | Ultrasonic recommended | [3] |

| Water | 45.0 | 175.9 | Sonication is recommended | [2] |

| Water | 25.58 | 100 | - | [4][5] |

| Water | 7.3 | 28.54 | - | [1][6][7] |

| Water | 7 | 27.37 | - | [8] |

| DMSO | 27.78 | 108.60 | Ultrasonic recommended | [3] |

| DMSO | 25.0 | 97.7 | Sonication is recommended | [2] |

| DMSO | 6.39 | 25 | - | [4][5] |

| DMSO | >10 | >39.1 | - | |

| DMSO | 2 | 7.82 | Clear solution | [6][7] |

| 0.1 N HCl | 23 | 89.92 | - | [1][6][7] |

| PBS | 100 | 390.95 | Clear solution, ultrasonic recommended | [3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 7.82 | Sonication is recommended | [2] |

| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 8.13 | Clear solution | [3] |

| 10% DMSO + 90% corn oil | ≥ 2.08 | ≥ 8.13 | Clear solution | [3] |

Stability and Storage

Proper storage of this compound in both its solid and solution forms is critical to maintain its integrity and activity. The compound is generally considered stable under recommended storage conditions.[9][10]

Solid Form:

-

Conditions: Store in a tightly sealed container[1], desiccated[4][7], and away from direct sunlight.[2]

-

Long-term Stability: The powder form is stable for up to 3 years when stored at -20°C.[2]

In Solution:

-

Storage Temperature:

-

General Recommendations:

-

Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[10] The product should also not be mixed with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches as this may result in ignition.[9]

Signaling Pathways

Quinpirole is a selective agonist for the D2-like family of dopamine receptors, with a high affinity for D2 and D3 subtypes.[1][5] These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[12][13][14] Activation of these receptors by quinpirole initiates a cascade of intracellular signaling events that modulate neuronal activity.

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][16] Additionally, the Gβγ subunits released upon G protein activation can modulate various downstream effectors, including ion channels (such as G protein-regulated inwardly rectifying potassium channels - GIRKs) and other enzymes like phospholipase C (PLC).[14][[“]] D2 and D3 receptors can also engage in non-canonical signaling, for instance, through β-arrestin-dependent pathways.[12] Furthermore, these receptors can form heterodimers with other receptors, such as D1 or adenosine (B11128) A2A receptors, leading to more complex and nuanced signaling outcomes.[[“]][17]

Caption: D2/D3 receptor signaling pathway activated by quinpirole.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[18][19][20]

Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution is formed.

-

Equilibration: Securely seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the vials and then filter the supernatant through a syringe filter.

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.

-

Calculation: Use the calibration curve to calculate the concentration of this compound in the undiluted saturated solution. This value represents the thermodynamic solubility.

This protocol outlines a general approach for evaluating the stability of this compound in solution under various conditions over time.

Objective: To assess the chemical stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

Materials:

-

Prepared stock solution of this compound of known concentration

-

HPLC system with a UV detector

-

Suitable HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer)

-

Temperature-controlled storage chambers (e.g., refrigerators, incubators)

-

Light-exposure chamber (optional)

-

Volumetric flasks and pipettes

Procedure:

-

Method Development and Validation: Develop and validate a stability-indicating HPLC method. This method must be able to separate the intact this compound from any potential degradation products. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Initial Analysis (Time Zero): Immediately after preparing the solution, analyze an aliquot to determine the initial concentration of this compound. This serves as the baseline (100% stability).

-

Storage: Aliquot the remaining solution into several vials. Store these vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove a vial from each storage condition.

-

Sample Preparation and Analysis: Allow the sample to come to room temperature. If necessary, dilute the sample to an appropriate concentration for HPLC analysis. Analyze the sample using the validated stability-indicating HPLC method.

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of the remaining this compound relative to the initial (time zero) concentration.

-

Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

-

Caption: Workflow for solubility and stability testing.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Quinpirole Hydrochloride_TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. (-)-Quinpirole hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]

- 6. (-)-Quinpirole = 98 HPLC, solid 85798-08-9 [sigmaaldrich.com]

- 7. ≥98% (HPLC), Dopamine agonist, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Enzo Life Sciences (-)-Quinpirole. HCl (5mg). CAS: 85760-74-3 (non-salt); | Fisher Scientific [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. consensus.app [consensus.app]

- 16. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

Quinpirole Hydrochloride: An In-depth Technical Guide on its Safety Profile and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinpirole (B1680403) hydrochloride, a potent and selective dopamine (B1211576) D2 and D3 receptor agonist, is a widely utilized tool in neuroscience research to probe the functions of the dopaminergic system. Its application in preclinical models of Parkinson's disease, schizophrenia, and addiction has generated a substantial body of literature. This technical guide provides a comprehensive overview of the safety profile and toxicology of quinpirole hydrochloride, drawing from available scientific research. The document summarizes key findings on its acute and chronic effects, impact on various organ systems, and available data on its genotoxic, carcinogenic, and reproductive toxicity potential. Experimental protocols for key cited studies are detailed to facilitate reproducibility and further investigation. Signaling pathways modulated by quinpirole are visually represented to elucidate its mechanisms of action. While extensive pharmacological data exists, it is important to note a conspicuous absence of publicly available, standardized quantitative toxicological data, such as median lethal dose (LD50) values from regulatory guideline studies. This guide aims to consolidate the current understanding of quinpirole's safety and toxicological characteristics to inform its responsible use in research and drug development.

General Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[1] Ingestion is not thought to produce immediately harmful effects, but it may be damaging to individuals with pre-existing liver or kidney damage.[1] Direct contact with eyes may cause transient discomfort, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn when handling the powdered form to avoid skin contact and inhalation.[1]

Acute Toxicity

There is a notable lack of publicly available, quantitative acute toxicity data for this compound from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Safety Data Sheets (SDS) for this compound consistently state that no significant acute toxicological data has been identified in literature searches.[2]

In the absence of formal acute toxicity studies, information on acute effects is derived from pharmacological and behavioral research in animal models.

Table 1: Summary of Acute Effects of this compound in Animals

| Species | Route of Administration | Dose | Observed Effects | Reference |

| Rat | Subcutaneous (s.c.) | 0.5 mg/kg | Increased locomotor activity. | [3] |

| Rat | Intraperitoneal (i.p.) | 2 mg/kg | Hyperactivity and perseveration of routes in an open field test. | [4] |

| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Biphasic response: initial immobility followed by enhanced locomotion and stereotyped behaviors (jumping, rearing). | [5] |

| Dog | Intravenous (i.v.) | 30 µg/kg | Decrease in blood pressure and a marked increase in heart rate. | |

| Dog | N/A | N/A | Vomiting. | [6] |

| Rabbit | Intravenous (i.v.) | 100 µg/kg + 5 µg/kg/min | Lowered blood pressure and renal vascular resistance. |

Experimental Protocol: Acute Behavioral Study in Mice

This protocol is based on the methodology described by Luque-Rojas et al. to assess the acute behavioral effects of quinpirole.

-

Animals: Male C57Bl/6J mice.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: this compound is dissolved in a vehicle solution of DMSO, Tween 80, and sterile saline (1:1:8).

-

Administration: Administered subcutaneously at doses of 0.05, 0.1, and 1 mg/kg.

-

Behavioral Assessment:

-

Locomotor Activity: Immediately after injection, mice are placed in an open field apparatus, and their movement is tracked by a computer-based video system for a specified duration (e.g., 120 minutes).

-

Stereotyped Behaviors: Animals are placed in transparent glass observational cylinders. Trained observers, blind to the experimental conditions, quantify stereotyped behaviors such as jumping, rearing, and grooming at regular time intervals.[7]

-

Subchronic and Chronic Toxicity

Chronic treatment with quinpirole has been shown to induce behavioral sensitization, characterized by a progressively enhanced locomotor response to the same dose of the drug.[8] One study involving 10 injections of quinpirole (0.5 mg/kg every 4 days) in rats resulted in a six-fold increase in locomotor activity.[8] Long-lasting consequences of such chronic treatment on undrugged behavior have been observed, including more rigid body turns and repetitive travel along the same routes in an open field.[8]

Continuous infusion of quinpirole in mice for six days led to a significant down-regulation of striatal D2 dopamine receptors and a decrease in D2 receptor messenger RNA.[9]

Table 2: Effects of Repeated this compound Administration

| Species | Duration & Dosing Regimen | Key Findings | Reference |

| Rat | 10 injections of 0.5 mg/kg every 4 days | 6-fold increase in locomotor activity (behavioral sensitization); long-lasting changes in undrugged behavior. | [8] |

| Mouse | Continuous infusion for 6 days | Down-regulation of striatal D2 dopamine receptors and D2 receptor mRNA. | [9] |

| Rat | Daily injections for 12 days (0.5 mg/kg, s.c.) | Progressive decrease in dopamine levels in the left brain structure with chronic treatment. | [3] |

Experimental Protocol: Chronic Behavioral Sensitization Study in Rats

This protocol is based on the methodology described by Szechtman et al.

-

Animals: Male Long-Evans rats.

-

Housing: Standard laboratory conditions.

-

Drug Preparation: this compound dissolved in saline.

-

Administration: Daily subcutaneous injections of 0.5 mg/kg for a specified period (e.g., 12 days). A control group receives saline injections.

-

Behavioral Assessment: Immediately following each injection, rats are placed in locomotor activity chambers, and their activity is recorded for a set duration (e.g., 90 minutes).

-

Endpoint: The primary endpoint is the locomotor response (e.g., distance traveled) over the course of the treatment period to determine the development of behavioral sensitization.[3]

Effects on Organ Systems

Central Nervous System

As a dopamine D2/D3 receptor agonist, the primary effects of quinpirole are on the central nervous system (CNS). It readily crosses the blood-brain barrier and influences motor activity, stereotyped behaviors, and reward pathways. Studies have shown that quinpirole administration can alter dopamine and its metabolite levels in various brain regions, including the nucleus accumbens, striatum, and prefrontal cortex.[3]

Cardiovascular System

In anesthetized rabbits, quinpirole lowered blood pressure. In conscious dogs, it elicited a decrease in blood pressure and a marked increase in heart rate.

Renal System

In anesthetized rabbits, quinpirole was found to lower renal vascular resistance.

Endocrine System

Quinpirole has demonstrated effects on prolactin release from the anterior pituitary gland. At very low concentrations (10⁻¹²–10⁻¹⁰ M) in vitro, it stimulated prolactin release, while higher concentrations had an inhibitory effect.[10]

Genotoxicity

There is a lack of specific, publicly available genotoxicity data for this compound from a standard battery of tests (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test). One study on quinolones (a different class of compounds) indicated that they can induce chromosomal aberrations in vitro, possibly through interaction with topoisomerase II.[3] However, this cannot be directly extrapolated to quinpirole.

Experimental Protocol: In Vitro Chromosomal Aberration Test (General)

This protocol is based on the general principles of the OECD 473 guideline.[4][6][11]

-

Cell Lines: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Treatment: Cells are exposed to various concentrations of the test substance (this compound) for a short duration (e.g., 3-6 hours) with and without a metabolic activation system (S9 mix) and for a longer duration (e.g., 18-24 hours) without S9 mix.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

-

Analysis: Metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, fragments, exchanges).

-

Controls: A negative (vehicle) control and positive controls (known clastogens) are run concurrently.

Carcinogenicity

No long-term carcinogenicity bioassays for this compound in rodents are available in the public literature.

Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay (General)

This protocol is based on the general principles for such studies.[8][12]

-

Species: Typically rats and mice.

-

Group Size: Large groups of animals (e.g., ≥50 per sex per group).

-

Dosing: The test substance is administered daily for the majority of the animal's lifespan (e.g., two years). Doses are selected based on data from shorter-term toxicity studies.

-

Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.

-

Endpoint: At the end of the study, a complete necropsy and comprehensive microscopic evaluation of tissues are performed to identify any increase in tumor incidence in the treated groups compared to the control group.

Reproductive and Developmental Toxicity

A study investigating the effects of developmental exposure to quinpirole in rats (postnatal days 1-21) at doses of 1.0, 2.0, and 4.0 mg/kg/day reported impairments in spatial learning in the Morris water maze.[13] However, the study found little evidence for other previously reported effects like dopamine D2/3 priming.[13]

Experimental Protocol: Developmental and Reproductive Toxicity (DART) Study (General)

This protocol outlines the general segments of DART studies.[14][15][16]

-

Segment I (Fertility and Early Embryonic Development): Evaluates the effects on male and female reproductive function, including mating behavior, fertility, and early embryonic development to implantation.

-

Segment II (Embryo-Fetal Development): The test substance is administered during the period of major organogenesis to pregnant females to assess its potential to cause developmental defects in the offspring.

-

Segment III (Pre- and Postnatal Development): Examines the effects of exposure from implantation through lactation on the pregnant female and the development of the offspring.

Signaling Pathways

Quinpirole exerts its effects primarily through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling is complex and involves both G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

G Protein-Dependent Signaling

Activation of D2 receptors by quinpirole typically leads to the inhibition of adenylyl cyclase via the Gαi/o subunit of the G protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and cAMP response element-binding protein (CREB).[17]

β-Arrestin-Mediated Signaling

Quinpirole acts as a full agonist in recruiting β-arrestin2 to the D2 receptor.[1] This interaction initiates a G protein-independent signaling cascade that can modulate the Akt/GSK3β pathway.[18][19][20][21][22][23] This pathway is implicated in various cellular processes, including cell survival and neuroinflammation.

Experimental Workflow: In Vitro Signaling Assay

The following workflow describes a general approach to studying quinpirole-induced signaling in a cell-based assay.

Conclusion

This compound is a valuable pharmacological tool with well-documented effects on the central nervous system, mediated by its agonist activity at dopamine D2 and D3 receptors. Its safety profile, as gleaned from the existing research literature, indicates a potential for behavioral and neurochemical alterations with acute and chronic administration. However, a significant gap exists in the public domain regarding standardized, quantitative toxicological data. Researchers and drug development professionals should exercise appropriate caution in handling and interpreting data from studies using quinpirole, being mindful of its potent pharmacological effects and the current limitations in the comprehensive toxicological assessment. Further studies conducted under regulatory guidelines would be beneficial to fully characterize the safety profile of this widely used research compound.

References

- 1. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 3. In vitro induction of micronuclei and chromosome aberrations by quinolones: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. criver.com [criver.com]

- 6. genedirex.com [genedirex.com]

- 7. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iitri.org [iitri.org]

- 9. dovepress.com [dovepress.com]

- 10. The stimulatory and inhibitory effects of this compound, D2-dopamine receptor agonist, on secretion of prolactin as assessed by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. Frontiers | Prediction of the Carcinogenic Potential of Human Pharmaceuticals Using Repeated Dose Toxicity Data and Their Pharmacological Properties [frontiersin.org]

- 13. Developmental treatment with the dopamine D2/3 agonist quinpirole selectively impairs spatial learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 15. criver.com [criver.com]

- 16. premier-research.com [premier-research.com]

- 17. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]

- 21. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Quinpirole Hydrochloride (CAS 85798-08-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinpirole (B1680403) hydrochloride (CAS 85798-08-9) is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist widely utilized in neuroscience research to investigate dopaminergic signaling and its role in various physiological and pathological processes. This technical guide provides an in-depth overview of the physicochemical properties, pharmacology, and key experimental applications of quinpirole hydrochloride. Detailed experimental protocols and visualizations of associated signaling pathways are included to support researchers in the effective use of this compound.

Physicochemical and Pharmacological Properties

This compound is a synthetic, non-ergoline compound that acts as a high-affinity agonist at D2-like dopamine receptors.[1][2][3] Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 85798-08-9 | [1][2][5] |

| Molecular Formula | C₁₃H₂₁N₃·HCl | [1][2][5] |

| Molecular Weight | 255.79 g/mol | [1][2][5] |

| Appearance | White to off-white solid/powder | [6][7][8] |

| Purity | ≥98% (HPLC) | [1][2][7] |

| Solubility | Water: up to 100 mM, DMSO: up to 25 mM | [1][2] |

| Storage | Desiccate at -20°C | [1][2][7] |

Table 2: Pharmacological Data - Receptor Binding Affinity (Ki)

| Receptor | Kᵢ (nM) | Reference(s) |

| Dopamine D₂ | 4.8 | [1][2][6] |

| Dopamine D₃ | ~24 | [1][2][6] |

| Dopamine D₄ | ~30 | [1][2][6] |

| Dopamine D₁ | 1900 | [1][2] |

Mechanism of Action and Signaling Pathways

Quinpirole exerts its effects primarily through the activation of D2 and D3 dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]

Furthermore, quinpirole has been shown to modulate the Akt/GSK3-β signaling pathway.[10] Activation of the D2 receptor by quinpirole can lead to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and inhibits Glycogen Synthase Kinase 3-β (GSK3-β).[10][11] This pathway is crucial in regulating various cellular processes, including cell survival, apoptosis, and neuroinflammation.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinpirole elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum: relation to cannabinoid-1 (CB1) receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spb.dia-m.ru [spb.dia-m.ru]

- 10. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Quinpirole Hydrochloride: A Technical Guide for Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of quinpirole (B1680403) hydrochloride, a cornerstone tool in neuroscience research. We will delve into its pharmacological profile, mechanism of action, key applications in disease modeling, and detailed experimental protocols, presenting quantitative data in structured tables and illustrating complex pathways and workflows with diagrams.

Pharmacological Profile

Quinpirole is a psychoactive ergoline (B1233604) derivative that functions as a selective agonist for the D2-like family of dopamine (B1211576) receptors, with the highest affinity for the D2 receptor, followed by D3 and D4 receptors.[1][2][3] Its selectivity is significantly lower for the D1-like receptor family.[2][3] This selectivity allows researchers to probe the specific roles of D2-like receptor pathways in various physiological and pathological processes. Quinpirole can stimulate both presynaptic autoreceptors, which regulate dopamine synthesis and release, and postsynaptic receptors, which mediate the downstream effects of dopamine.[4][5]

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of quinpirole hydrochloride for various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D2 | 4.8 |

| Dopamine D3 | ~24 |

| Dopamine D4 | ~30 |

| Dopamine D1 | 1900 |

| (Data sourced from Tocris Bioscience and Seeman and Van Tol, 1994)[2][3] |

Key Signaling Pathways

Quinpirole's activation of D2/D3 receptors initiates several intracellular signaling cascades that are crucial to its effects. These G protein-coupled receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, recent research has uncovered more complex and nuanced pathways.

A. D2R/Akt/GSK3-β Signaling Pathway in Neuroinflammation

In the context of brain injury, quinpirole has demonstrated neuroprotective effects by modulating glial cell-induced neuroinflammation.[6] Administration of quinpirole after a traumatic brain injury (TBI) can regulate the D2R/Akt/glycogen synthase kinase 3 beta (GSK3-β) signaling pathway.[6] This leads to a reduction in glial cell activation and neuroinflammation, ultimately attenuating neuronal apoptosis and synaptic dysfunction.[6]

B. GHS-R1a/D2R Heterodimer and CREB Signaling in Neuroprotection

Recent studies have shown that the D2 receptor can form heterodimers with the growth hormone secretagogue receptor 1a (GHS-R1a).[7][8] In animal models of Parkinson's disease, quinpirole can activate these heterodimers, which in turn stimulates the cAMP response element-binding protein (CREB) signaling pathway.[7][8] This cascade increases the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, thereby promoting dopamine production and protecting dopaminergic neurons from damage.[7][8]

Applications in Neuroscience Research Models

Quinpirole is instrumental in modeling a variety of neurological and psychiatric disorders.

-

Parkinson's Disease (PD): As a dopamine agonist, quinpirole is used to study potential therapeutic strategies for PD.[4] It can alleviate motor deficits in toxin-induced PD models (e.g., MPTP or 6-OHDA) and has shown neuroprotective effects on dopaminergic neurons.[4][7][8][9]

-

Schizophrenia: Repeated administration of quinpirole to neonatal rats produces a long-lasting dopamine D2 receptor supersensitivity.[10][11] This "priming" effect creates a widely used animal model that exhibits behavioral phenotypes relevant to schizophrenia, including cognitive deficits, anhedonia, and sensory-motor gating deficits.[10][12][13]

-

Addiction and Reward: Quinpirole is used to investigate the role of D2/D3 receptors in drug addiction, motivation, and relapse.[1] Chronic administration can induce behavioral sensitization, a phenomenon relevant to the development of addiction.[14] It is also used to study impulsive behavior in tasks like the five-choice serial reaction time task (5-CSRTT).[15]

-

Restless Legs Syndrome (RLS): While other dopamine agonists are more common in clinical use, the principles of dopaminergic treatment for RLS are studied using agonists like quinpirole.[16][17]

Data Presentation: Common In Vivo Dosages in Rodent Models

| Research Area / Model | Species | Dose Range (mg/kg) | Route | Reference(s) |

| Parkinson's Disease (MPTP) | Mouse | 1.0 | i.p. | [7][8] |

| Schizophrenia (Neonatal Priming) | Rat | 0.05 - 1.0 | s.c. | [10] |

| Neuroinflammation (TBI) | Mouse | 1.0 (daily) | i.p. | [6] |

| Locomotor Activity (Biphasic) | Mouse | 0.1 - 1.0 | i.p. | [18] |

| Locomotor Activity (Autoreceptor) | Mouse | 0.01 - 0.1 | s.c. | [19] |

| Impulsive Behavior (5-CSRTT) | Rat | 0.03 - 0.3 | Systemic | [15] |

| Place Aversion (Microinjection) | Rat | 0.0001 - 0.005 | Intra-VP | [20] |

Data Presentation: Common In Vitro Concentrations

| Cell Type / Preparation | Concentration (µM) | Application | Reference(s) |

| PC-12 Cells | 10 | Neuroprotection Assay (MPP+ model) | [7][8][21] |

| HT22 Cells | 20 | D2R Regulation / Neuroinflammation | [6] |

| Nodose/Petrosal Neurons | 10 | Calcium Current Inhibition | [22] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for robust scientific findings. Below are methodologies for key experiments involving quinpirole.

A. Protocol: The Neonatal Quinpirole Model of Schizophrenia

This protocol establishes a developmental model of D2 receptor supersensitivity.

-

Animals: Use neonatal Sprague-Dawley or Wistar rat pups. House litters with their dams.

-

Drug Preparation: Dissolve this compound in sterile 0.9% saline. A common dose is 50 µg/kg (0.05 mg/kg).[10]

-

Administration: From postnatal day 1 (PND1) to PND21, administer quinpirole or vehicle (saline) via subcutaneous (s.c.) injection once daily.[12][13]

-

Weaning and Housing: Wean pups around PND22-25 and house them in groups.

-

Behavioral Testing: Allow animals to mature to adolescence or adulthood (PND > 60). Conduct behavioral tests to assess schizophrenia-relevant phenotypes, such as prepulse inhibition (for sensory-motor gating), novel object recognition (for cognitive deficits), or sucrose (B13894) preference (for anhedonia).[10][13]

-

Neurochemical Analysis: Following behavioral testing, brain tissue (e.g., striatum, prefrontal cortex) can be collected for neurochemical analyses, such as receptor binding assays or Western blotting, to confirm D2 receptor supersensitivity.[10]

B. Protocol: Locomotor Activity Assessment

This protocol measures the biphasic effects of quinpirole on motor activity. Low doses typically suppress activity by stimulating presynaptic autoreceptors, while higher doses increase activity by acting on postsynaptic receptors.

-

Animals: Use adult male C57BL/6J mice or Wistar rats.[18][23]

-

Habituation: Habituate animals to the testing environment (e.g., open field arena or home-cage monitoring system) for several days prior to the experiment.[23][24]

-

Drug Preparation: Dissolve this compound in sterile 0.9% saline. Doses typically range from 0.1 mg/kg to 1.0 mg/kg.[18]

-

Administration: Inject mice intraperitoneally (i.p.) with quinpirole or vehicle.[25]

-

Data Collection: Immediately place the animal in the testing apparatus. Record locomotor activity (e.g., distance traveled, rearing, stereotypy) continuously for at least 2 hours using automated tracking software.[18][26]

-

Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the characteristic biphasic effect: an initial period of hypoactivity (first ~50 minutes) followed by a period of hyperactivity.[18]

Conclusion

This compound remains an indispensable pharmacological tool in neuroscience. Its selective agonism at D2/D3 dopamine receptors allows for the precise dissection of dopaminergic pathways in health and disease. From creating robust models of psychiatric disorders like schizophrenia to exploring neuroprotective pathways in neurodegenerative conditions like Parkinson's disease, quinpirole continues to facilitate critical discoveries and advance our understanding of the brain. This guide serves as a foundational resource for researchers utilizing this potent and versatile compound.

References

- 1. Quinpirole - Wikipedia [en.wikipedia.org]

- 2. (-)-Quinpirole hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson's disease mouse model through activating GHS-R1a/D2R heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of intrastriatal injection of the dopamine receptor agonist SKF38393 and quinpirole on locomotor behavior in hemiparkinsonism rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perinatal Treatments with the Dopamine D₂-Receptor Agonist Quinpirole Produces Permanent D₂-Receptor Supersensitization: a Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications of the Neonatal Quinpirole Model to Psychosis and Convergence upon the Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Associative Pharmacology Lab [faculty.etsu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Effects of quinpirole on central dopamine systems in sensitized and non-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of quinpirole in the ventral tegmental area on impulsive behaviour during performance on the five-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ropinirole for the treatment of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dopamine agonists for restless legs syndrome | Cochrane [cochrane.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Effect of quinpirole on striatal dopamine release and locomotor activity in nicotine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Quinpirole elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum: relation to cannabinoid-1 (CB1) receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]

- 26. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]

Quinpirole Hydrochloride: A Technical Guide to Receptor Binding Assay Results

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding profile of quinpirole (B1680403) hydrochloride, a potent dopamine (B1211576) D2/D3 receptor agonist. This document summarizes key quantitative binding data, details common experimental protocols, and visualizes associated signaling pathways and workflows to support research and development efforts in neuropharmacology and related fields.

Core Data Presentation: Receptor Binding Affinity of Quinpirole

The following table summarizes the binding affinities (Ki) of quinpirole hydrochloride for various neurotransmitter receptors. The data has been compiled from multiple in vitro radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

| Receptor Target | Binding Affinity (Ki) [nM] | Species/Tissue Source | Radioligand Used | Reference |

| Dopamine Receptors | ||||

| Dopamine D2 | 4.8 | Not Specified | Not Specified | [1] |

| Dopamine D2A (High-affinity state) | ~4 | Cloned human | [3H]Quinpirole | [2] |

| Dopamine D3 (High-affinity state) | 0.6 | Cloned human | [3H]Quinpirole | [2] |

| Dopamine D3 (Low-affinity state) | 7.3 | Cloned human | [3H]Quinpirole | [2] |

| Dopamine D4 | ~30 | Not Specified | Not Specified | [1] |

| Dopamine D1 | 1900 | Not Specified | Not Specified | [1] |

| Serotonin (5-HT) Receptors | ||||

| 5-HT1A | Moderate to High Affinity | Not Specified | Not Specified | [3] |

| 5-HT2A | Moderate to High Affinity | Not Specified | Not Specified | [3] |

| 5-HT2B | Moderate to High Affinity | Not Specified | Not Specified | [3] |

| 5-HT2C | Moderate to High Affinity | Not Specified | Not Specified | [3] |

| Histamine Receptors | ||||

| H1 | < 10 | Not Specified | Not Specified | [3] |

Note: Binding affinities can vary depending on the experimental conditions, such as the tissue preparation (e.g., cell lines, brain homogenates), radioligand used, and assay buffer composition.

Experimental Protocols: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like quinpirole for a specific receptor. This protocol is a synthesis of standard methodologies.[4][5][6]

1. Membrane Preparation:

-

Tissue Homogenization: Tissues (e.g., rat striatum) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a tissue homogenizer.[5]

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[5]

-

Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances that might interfere with the assay.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[5]

-

Storage: Membranes are typically stored at -80°C until use.[5]

2. Binding Assay:

-

Assay Components: The assay is typically performed in a 96-well plate and includes:

-

Membrane preparation: A specific amount of membrane protein.

-

Radioligand: A radioactively labeled ligand (e.g., [3H]quinpirole or a specific antagonist like [3H]spiperone) at a concentration near its dissociation constant (Kd).

-

Test Compound (e.g., Quinpirole): A range of concentrations of the unlabeled test compound.

-

Assay Buffer: A buffer solution to maintain optimal pH and ionic strength.

-

-

Incubation: The components are incubated together for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]

-

Defining Non-Specific Binding: A parallel set of tubes or wells is included that contains a high concentration of a known, unlabeled ligand (a "displacer") that saturates the receptors. The radioactivity measured in these samples represents non-specific binding.[7]

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[5]

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[5]

4. Quantification of Bound Radioactivity:

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.[5]

5. Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Mandatory Visualizations

Signaling Pathway of D2-like Dopamine Receptors

Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[9][10] Activation of these receptors by an agonist like quinpirole initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. Additionally, the βγ-subunit of the G protein can modulate the activity of various ion channels and other effector proteins. Recent studies have also highlighted cAMP-independent signaling pathways, such as the Akt/GSK3β pathway, which are also modulated by D2 receptor activation.[11][12]

Caption: D2-like dopamine receptor signaling pathway.

Experimental Workflow for a Radioligand Binding Assay

The workflow for a typical radioligand binding assay involves several key stages, from the preparation of the biological material to the final analysis of the binding data.

Caption: Experimental workflow of a radioligand binding assay.

References

- 1. Dopamine D2 receptor activator quinpirole protects against trypsinogen activation during acute pancreatitis via upregulating HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of [3H]quinpirole binding to human dopamine D2A and D3 receptors: effects of ions and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 10. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 11. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

Quinpirole Hydrochloride: A Technical Guide for the Selective Dopamine D2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinpirole (B1680403) hydrochloride is a potent and selective synthetic agonist for the D2-like family of dopamine (B1211576) receptors, with a notable preference for the D2 and D3 subtypes.[1] This technical guide provides a comprehensive overview of quinpirole hydrochloride, including its chemical properties, mechanism of action, receptor binding affinity, and detailed experimental protocols for its use in both in vitro and in vivo research. The information is intended to serve as a foundational resource for professionals in neuroscience research and drug development.

Chemical Properties

This compound is a non-ergoline dopamine agonist.[2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[5,4-g]quinoline;hydrochloride | [3] |

| Molecular Formula | C₁₃H₂₂ClN₃ | [3] |

| Molecular Weight | 255.79 g/mol | [4] |

| CAS Number | 85798-08-9 | [5] |

| Solubility | Water: 7.3 mg/mL, 25.58 mg/mL (100 mM); DMSO: 6.39 mg/mL (25 mM) | [1][5] |

Mechanism of Action

Quinpirole primarily exerts its effects by binding to and activating D2-like dopamine receptors, which are G-protein coupled receptors (GPCRs).[6][7] These receptors are predominantly coupled to the Gαi/o class of G proteins.[7]

G-Protein Dependent Signaling

Upon activation by quinpirole, the D2 receptor's associated Gαi/o protein inhibits the enzyme adenylyl cyclase.[7][8] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger.[7][8] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[[“]] This canonical pathway is fundamental to many of the physiological and behavioral effects of quinpirole.[8]

G-Protein Independent Signaling (β-Arrestin Pathway)

Beyond the classical G-protein pathway, D2 receptor activation can also initiate signaling cascades independent of G-proteins, primarily through β-arrestin 2.[6][7] Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin 2.[7] This can have two major consequences: desensitization of G-protein signaling and initiation of a separate signaling cascade involving the scaffolding of molecules like extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and protein phosphatase 2A (PP2A).[6]

References

- 1. (-)-Quinpirole hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]

- 2. Stimulatory effects of this compound, D2-dopamine receptor agonist, at low concentrations on prolactin release in female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-Quinpirole hydrochloride | C13H22ClN3 | CID 55397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (-)-Quinpirole Hydrochloride [sigmaaldrich.com]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. consensus.app [consensus.app]

An In-depth Technical Guide on the Central Nervous System Effects of Quinpirole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinpirole (B1680403) hydrochloride is a potent and selective dopamine (B1211576) D2-like receptor agonist with high affinity for both D2 and D3 receptor subtypes.[1][2] Its robust and varied effects on the central nervous system (CNS) have established it as an invaluable pharmacological tool in preclinical research, particularly in animal models of neuropsychiatric and neurodegenerative disorders such as schizophrenia and Parkinson's disease.[3][4] This document provides a comprehensive technical overview of quinpirole's mechanism of action, its effects on CNS signaling pathways, and its characteristic behavioral outcomes. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in leveraging this compound for their studies.

Mechanism of Action

Quinpirole's primary mechanism of action is the direct stimulation of the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes.[5] It exhibits particularly high affinity for D2 and D3 receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway.

Upon binding, quinpirole stabilizes the receptor in an active conformation, leading to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced excitability.

-

Activation of β-Arrestin Pathways: Like many GPCRs, D2 receptor activation by quinpirole also initiates G protein-independent signaling cascades through the recruitment of β-arrestin 2.[6][7] This pathway is involved in receptor desensitization, internalization, and can trigger distinct downstream signaling, including the activation of MAP kinases.[6][8]

The functional consequences of quinpirole administration are dose-dependent and can be attributed to its action on two distinct receptor populations:

-

Presynaptic Autoreceptors: At lower doses, quinpirole preferentially activates presynaptic D2/D3 autoreceptors located on dopaminergic neurons.[9] This activation provides a negative feedback signal, inhibiting dopamine synthesis and release into the synapse.[10][11] This leads to an initial suppression of dopaminergic activity, often observed as hypolocomotion.[9][12]

-

Postsynaptic Receptors: At higher doses, quinpirole acts on postsynaptic D2/D3 receptors located on neurons in target regions like the striatum and nucleus accumbens.[9] This direct stimulation of postsynaptic neurons overrides the initial inhibitory effect and leads to pronounced behavioral activation, such as hyperlocomotion and stereotyped behaviors.[9][13]

Quantitative Data: Receptor Binding and Behavioral Effects

The following tables summarize key quantitative data related to quinpirole's interaction with dopamine receptors and its resulting behavioral effects.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (KD, nM) | Species | Preparation | Reference |

|---|

| D2-like | 2.3 ± 0.3 | Rat | Striatal membrane homogenate |[1] |

Note: Quinpirole is noted to have up to 100-fold higher affinity for the D3 receptor compared to the D2 receptor in some cellular expression systems.[2]

Table 2: Behavioral Effects in Rodents

| Species | Dose (mg/kg) | Route | Behavioral Effect | Observation Period | Reference |

|---|---|---|---|---|---|

| Mice | 0.1 | i.p. | Initial hypolocomotion | First 50 minutes | [9] |

| Mice | 1.0 | i.p. | Delayed hyperlocomotion | 50-120 minutes post-injection | [9] |

| Mice | 0.5 | i.p. | Increased locomotor activity during dark phase | 3 days | [14][15] |

| Rats | 0.05 | i.p. | No significant change in locomotor activity | 60 minutes | [12] |

| Rats | 0.5 | i.p. | Significant increase in initial locomotor activity | First 30 minutes | [12] |

| Rats | 1.0 | i.p. | Increased sniffing and forelimb stepping | Up to 24 hours | [16] |

| Rats | 1.0 (neonatal) | i.p. | Long-term D2 receptor supersensitization | Adulthood |[17][18] |

Signaling Pathways and Logical Relationships

D2 Receptor Signaling Cascade

Activation of the D2 receptor by quinpirole initiates two major signaling cascades: the canonical G-protein dependent pathway and the β-arrestin-mediated pathway.

Caption: Quinpirole-activated D2 receptor signaling pathways.

Logical Flow from Receptor Binding to Behavioral Output

The observable behavioral effects of quinpirole are a direct consequence of its dose-dependent engagement with pre- and postsynaptic D2-like receptors.

Caption: Dose-dependent behavioral effects of quinpirole.

Detailed Experimental Protocols

Rodent Locomotor Activity Assessment

This protocol is designed to measure the biphasic locomotor effects of quinpirole.

-

Subjects: Male C57/BI6J mice (8-10 weeks old) or Wistar rats (250-300g).[9][12]

-

Housing: Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.[14]

-

Habituation: For at least 3 days prior to testing, habituate animals to the testing room and handling. On the test day, place animals in the open-field arenas (e.g., 40x40x40 cm clear Plexiglas boxes) for 30-60 minutes to allow for habituation to the novel environment.

-

Drug Administration: Prepare quinpirole hydrochloride in sterile 0.9% saline. Administer the desired dose (e.g., 0.1, 0.5, 1.0 mg/kg) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg for mice or 1 ml/kg for rats.[14][16] A vehicle control group should receive saline only.

-

Data Acquisition: Immediately after injection, place the animal back into the open-field arena. Record locomotor activity using an automated video-tracking system (e.g., EthoVision, ANY-maze) for 120 minutes.[9] Key parameters to measure include total distance traveled, rearing frequency, and time spent immobile.

-

Data Analysis: Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the biphasic effect. Compare drug-treated groups to the vehicle control using a two-way ANOVA with time as a repeated measure, followed by appropriate post-hoc tests.[9]

Caption: Workflow for a locomotor activity experiment.

In Vivo Microdialysis for Dopamine Release

This protocol measures the effect of quinpirole on extracellular dopamine levels in the striatum.

-

Subjects: Male Wistar rats (250-300g).[10]

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the striatum. Allow for a 6-9 day recovery period.[19]

-

Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).[10]

-

Baseline Collection: After a stabilization period, collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular dopamine.[11]

-

Drug Administration: Administer quinpirole (e.g., 0.3 mg/kg, i.p.) or vehicle.[11]

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

-

Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express dopamine levels as a percentage of the average baseline concentration. Analyze the data using a repeated-measures ANOVA to compare the effects of quinpirole over time against the vehicle group.[11]

Applications in CNS Research and Drug Development

Quinpirole's well-characterized effects make it a cornerstone tool for several research applications:

-

Modeling Schizophrenia: Neonatal or sub-chronic administration of quinpirole can induce a state of D2 receptor supersensitivity that models aspects of psychosis, including deficits in prepulse inhibition and cognitive function.[3][17] This allows for the screening of potential antipsychotic compounds.[17]

-

Parkinson's Disease Research: As a dopamine agonist, quinpirole is used to study the function of the dopamine system and to model the effects of therapies for Parkinson's disease. It can induce rotational behavior in unilaterally lesioned animals, a standard model for assessing anti-parkinsonian drug efficacy.

-

Investigating Dopaminergic Pathways: Quinpirole is used to probe the function of specific CNS circuits. For example, microinjections into regions like the ventral pallidum or nucleus accumbens can elucidate the role of D2/D3 receptors in reward, motivation, and motor control.[5]

-

Studying Neuroinflammation: Recent studies have shown that quinpirole can modulate neuroinflammatory responses following brain injury, suggesting a neuroprotective role for D2R activation.[20][21] It reduces glial cell activation and regulates downstream signaling pathways like Akt/GSK3-β.[20][21]

Conclusion

This compound remains an indispensable pharmacological agent for probing the complexities of the central dopaminergic system. Its selective agonism at D2/D3 receptors, coupled with its dose-dependent biphasic effects, provides a robust model for studying a range of CNS functions and pathologies. The detailed data, pathways, and protocols provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize quinpirole in their scientific endeavors.

References

- 1. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of the Neonatal Quinpirole Model to Psychosis and Convergence upon the Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d2 agonist quinpirole: Topics by Science.gov [science.gov]

- 5. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Effect of the dopamine D2 receptor agonist quinpirole on the in vivo release of dopamine in the caudate nucleus of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moodandemotion.org [moodandemotion.org]

- 13. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]

- 15. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Perinatal Treatments with the Dopamine D₂-Receptor Agonist Quinpirole Produces Permanent D₂-Receptor Supersensitization: a Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neonatal quinpirole treatment enhances locomotor activation and dopamine release in the nucleus accumbens core in response to amphetamine treatment in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neonatal quinpirole treatment enhances locomotor activation and dopamine release in the nucleus accumbens core in response to amphetamine treatment in adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Foundational Studies on Quinpirole-Induced Behaviors in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on quinpirole-induced behaviors in rodents. Quinpirole (B1680403), a selective dopamine (B1211576) D2/D3 receptor agonist, is a critical pharmacological tool used to model various neuropsychiatric disorders, including obsessive-compulsive disorder (OCD) and aspects of psychosis. This document synthesizes key findings on its effects on locomotor activity, stereotyped behaviors, and compulsive-like actions, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quinpirole-Induced Locomotor Activity

Quinpirole administration in rodents typically induces a biphasic effect on locomotor activity, characterized by an initial suppression followed by a period of hyperactivity.[1][2] This response can be influenced by factors such as dose, age, and gender of the animal.[1][3]

Quantitative Data Summary: Locomotor Activity

| Animal Model | Quinpirole Dose (mg/kg) | Route of Administration | Key Findings on Locomotor Activity | Reference |